molecular formula C23H23N5O4S2 B11650255 N,N,2-trimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N,N,2-trimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11650255
M. Wt: 497.6 g/mol
InChI Key: VNYXTTSUEQRAKZ-UHFFFAOYSA-N
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Description

N,N,2-TRIMETHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is characterized by its unique structure, which includes a sulfonamide group, a phthalazine ring, and multiple methyl groups.

Properties

Molecular Formula

C23H23N5O4S2

Molecular Weight

497.6 g/mol

IUPAC Name

N,N,2-trimethyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H23N5O4S2/c1-15-8-9-16(14-21(15)34(31,32)28(2)3)22-19-6-4-5-7-20(19)23(27-26-22)25-17-10-12-18(13-11-17)33(24,29)30/h4-14H,1-3H3,(H,25,27)(H2,24,29,30)

InChI Key

VNYXTTSUEQRAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N,N,2-TRIMETHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step reactions. Industrial production methods often utilize optimized reaction conditions, including the use of specific catalysts and solvents to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

N,N,2-TRIMETHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in treating bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

N,N,2-TRIMETHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE can be compared with other sulfonamide-based compounds such as:

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